molecular formula C37H44O13 B1150559 Taxagifine CAS No. 81489-69-2

Taxagifine

Cat. No. B1150559
CAS RN: 81489-69-2
InChI Key:
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Description

Synthesis Analysis

The synthesis of Taxagifine and related compounds involves intricate chemical processes. Schneider et al. (2020) reported the chemical synthesis of Canataxpropellane, a compound related to Taxol, demonstrating the complexity involved in synthesizing such molecules. Their process highlighted the use of a Diels-Alder reaction followed by a photochemical cycloaddition to establish a cyclobutane core, a key feature in the structure of Taxagifine-related compounds (Schneider et al., 2020).

Molecular Structure Analysis

The molecular structure of Taxagifine and its analogs is characterized by the presence of multiple fused rings, which are crucial for their biological activity. The study by Köksal et al. (2010) provides insights into the structure of taxadiene synthase, a key enzyme in the biosynthesis of taxane diterpenoids like Taxagifine. Their findings reveal a modular assembly of domains responsible for the cyclization of the isoprenoid substrate, leading to the formation of the taxane skeleton (Köksal et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of Taxagifine involve complex cyclization processes and rearrangements. The work of Rontein et al. (2008) on the CYP725A4 enzyme illustrates the complex structural rearrangement of Taxa-4(5),11(12)-diene into a cyclic ether, highlighting the intricate chemistry involved in Taxagifine's biosynthesis and its unique chemical properties (Rontein et al., 2008).

Physical Properties Analysis

The physical properties of Taxagifine, such as solubility, crystallinity, and thermal stability, are important for its handling and application. Although specific studies on Taxagifine's physical properties were not identified in the search, these properties generally depend on the molecular structure and functional groups present in the molecule. Research into related taxane compounds provides a basis for understanding the physical behavior of these complex diterpenes.

Chemical Properties Analysis

The chemical properties of Taxagifine, including reactivity, stereochemistry, and functional group transformations, are key to its biological activity and potential applications. The synthesis and characterization of taxane precursors, as discussed by Muller et al. (1996), provide insights into the diastereoselectivity and reactivity of these molecules, which are crucial for developing synthetic strategies and understanding the chemical behavior of Taxagifine and its derivatives (Muller et al., 1996).

Scientific Research Applications

  • Isolation and Identification of Taxagifine : Taxagifine has been isolated from various species of the Taxus plant, such as Taxus chinensis and Taxus cuspidata. These studies focus on the extraction and structural identification of Taxagifine and related compounds (Zhang, Wiedenfeld, & Röder, 1991); (Zhengyi, 2010); (Su et al., 2014).

  • Biological Activity and Potential Therapeutic Applications : Taxagifine, along with other tricyclic diterpenoids, has been studied for its effects on human neutrophils, specifically on superoxide generation and phosphorylation processes. This research suggests potential therapeutic applications in inflammation and immune response modulation (Tong et al., 2009).

  • Cytotoxic Activity : Some studies have explored the cytotoxic activity of Taxagifine and related compounds. This research is particularly relevant for understanding the potential use of these compounds in cancer treatment. For example, Taxagifine showed activity against various cancer cell lines, suggesting its role in anticancer drug development (Wang et al., 2008).

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of Taxagifine. Contact with skin and eyes should be avoided, and personal protective equipment should be used. Adequate ventilation is necessary when handling this compound .

properties

IUPAC Name

[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O13/c1-19-26(50-29(43)15-14-24-12-10-9-11-13-24)17-28(46-20(2)38)35(7)30(19)31(47-21(3)39)25-16-27(42)36(8)37(44,34(25,6)18-45-36)33(49-23(5)41)32(35)48-22(4)40/h9-15,25-26,28,30-33,44H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28-,30-,31+,32-,33-,34-,35+,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCUWQFKTUBVLA-PGBLWRDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)/C=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O13
Record name Taxagifine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Taxagifine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336359
Record name Taxagifine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxagifine

CAS RN

81489-69-2
Record name Taxagifine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081489692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxagifine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAXAGIFINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6F6Z86DFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
109
Citations
G Chauvière, D Guènard, C Pascard, F Picot… - Journal of the …, 1982 - pubs.rsc.org
Taxagifine: new taxane derivative from Taxus baccata L. (taxaceae) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) DOI:10.1039/C39820000495 …
Number of citations: 33 pubs.rsc.org
JN Denis, AE Greene - Natural Product Letters, 1996 - Taylor & Francis
… step preparation of 5 from taxagifine can thus be achieved in 62% overall yield. … A stirred suspension of taxagifine (1 ) (44 mg, 0.063 mmol) in dry MeOH (12 cm3) under Ar …
Number of citations: 3 www.tandfonline.com
BS Wang - 2019 - escholarship.org
… is placed in this chapter on the taxagifine-like natural products, which … taxagifine, despite its myriad structural differences with taxol, suggest that the mechanism of action of the taxagifine-…
Number of citations: 0 escholarship.org
N Akter, S Biswas - … University Journal of Applied Science & …, 2018 - journal.library.du.ac.bd
Highly colored natural products from the powdered leaves and twigs of the plant were successively extracted using hexane and a mixture of chloroform-methanol (1: 1). …
Number of citations: 2 journal.library.du.ac.bd
L Barboni, P Gariboldi, E Torregiani… - Journal of natural …, 1995 - ACS Publications
… of the two compounds of this type investigated to date [taxagifine (10)and taxacin (11)]. Thus, … The peculiar conformation of ring B in taxagifine-type taxoids is required by the presence of …
Number of citations: 30 pubs.acs.org
L Wang, L Bai, D Tokunaga, Y Watanabe… - Journal of wood …, 2008 - Springer
… 2, taxuspine H, and taxagifine were active toward VA-13 cells and 7-epitaxol, 7-epicephalomannine, taxinine NN-1, 9,10-deacetyltaxinine, and taxagifine were active toward HepG2 cells…
Number of citations: 16 link.springer.com
MA Perea, B Wang, BC Wyler, JS Ham… - Journal of the …, 2022 - ACS Publications
… in turn, would be obtained from the taxagifine core (16) through … The taxagifine core (16) was envisioned to arise from two … present on the fully oxidized taxagifine system, thus limiting the …
Number of citations: 5 pubs.acs.org
J Zhang, F Sauriol, O Mamer, LO Zamir - Phytochemistry, 2000 - Elsevier
Systematic characterization of the taxoids in the needles of Taxus canadensis led to the discovery of seven taxanes along with three known congeners. Their structures were rigorously …
Number of citations: 32 www.sciencedirect.com
JK Prasain, P Stefanowicz, T Kiyota, F Habeichi… - Phytochemistry, 2001 - Elsevier
… To the best of our knowledge, this is the first benzoate containing cytotoxic taxine belonging to taxagifine type. We report herein the structure elucidation of this minor compound together …
Number of citations: 48 www.sciencedirect.com
J Tong, J Lu, N Zhang, H Chi, K Yamashita… - Planta …, 2009 - thieme-connect.com
Taxol has been widely used as an anticancer drug for ovarian, breast, lung and prostate cancer. Some kinds of Taxus plants are widely distributed in the Northeast Asia region. We have …
Number of citations: 4 www.thieme-connect.com

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